molecular formula C26H30N4O4S B2409074 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-26-8

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2409074
CAS RN: 894023-26-8
M. Wt: 494.61
InChI Key: ZUDBTLJFFLNWDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule’s structure is likely planar due to the presence of the benzene ring. The ethoxy groups could provide some steric hindrance, affecting the molecule’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, and the thiazole and triazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar amide group and the nonpolar benzene ring. Its melting and boiling points would depend on the strength of the intermolecular forces.

Scientific Research Applications

Protective Effects on Ethanol-Induced Oxidative Stress

Thiazolo[3,2-b][1,2,4]triazoles have been studied for their potential in mitigating ethanol-induced oxidative stress in mouse liver and brain tissues. Compounds in this class, including similar structures to the queried chemical, have shown effectiveness in controlling peroxidative tissue injury (Aktay, Tozkoparan, & Ertan, 2005).

Inhibition of Stearoyl-CoA Desaturase-1

Studies involving benzamide derivatives related to thiazolo[3,2-b][1,2,4]triazoles indicate their role as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism. This suggests potential applications in the treatment of metabolic disorders (Uto et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related guanidine derivatives have been explored, contributing to the understanding of the chemical behavior and potential applications of similar thiazolo[3,2-b][1,2,4]triazole compounds (Balewski & Kornicka, 2021).

Biological Activities

Benzamide derivatives of thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their biological activities, including antibacterial and antifungal properties. These studies contribute to understanding the potential therapeutic applications of these compounds (Patel, Patel, & Shah, 2015).

Convenient Synthesis Methods

Research has focused on developing efficient synthesis methods for thiazolo[3,2-b][1,2,4]triazoles, which is crucial for expanding their practical applications in various fields, including pharmaceuticals (El-Sherif et al., 2006).

Exploration of Antiviral Properties

Some derivatives of the 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide structure have been investigated for their anti-HIV properties, although with varying success. This indicates potential avenues for antiviral research (Liu, Shih, & Lee, 1993).

Future Directions

The future research directions would depend on the compound’s properties and potential applications. It could be studied for its biological activity, its potential use in materials science, or its reactivity in chemical reactions .

properties

IUPAC Name

3,4,5-triethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-5-32-21-14-19(15-22(33-6-2)23(21)34-7-3)25(31)27-12-11-20-16-35-26-28-24(29-30(20)26)18-10-8-9-17(4)13-18/h8-10,13-16H,5-7,11-12H2,1-4H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDBTLJFFLNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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